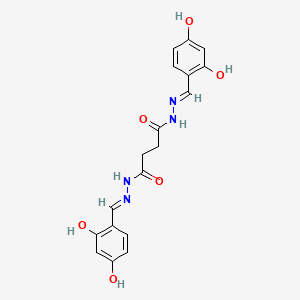
1,9,17,20-Tetraoxa-4,6,12,14-tetraazacyclodocosane-5,13-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9,17,20-Tetraoxa-4,6,12,14-tetraazacyclodocosane-5,13-dithione is a complex organic compound known for its unique structure and properties. It is characterized by the presence of multiple oxygen and nitrogen atoms within a cyclic framework, making it an interesting subject for various chemical studies .
Méthodes De Préparation
The synthesis of 1,9,17,20-Tetraoxa-4,6,12,14-tetraazacyclodocosane-5,13-dithione involves multiple steps and specific reaction conditions. One common method includes the reaction of diacyl-2,3,5,6-tetraoxypiperazine or tetraoxadiazaisowurtzitane derivatives with strong acids and nitrate sources. This exothermic reaction proceeds at temperatures above ambient conditions . Industrial production methods may vary, but they typically involve similar multi-step synthetic routes to ensure the purity and yield of the compound .
Analyse Des Réactions Chimiques
1,9,17,20-Tetraoxa-4,6,12,14-tetraazacyclodocosane-5,13-dithione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the compound .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications In chemistry, it is used as a ligand in coordination chemistry studies, particularly in the formation of metal complexesAdditionally, it is studied for its potential use in industrial processes, such as catalysis and material science .
Mécanisme D'action
The mechanism of action of 1,9,17,20-Tetraoxa-4,6,12,14-tetraazacyclodocosane-5,13-dithione involves its ability to interact with metal ions and other molecules through coordination bonds. The molecular targets and pathways involved depend on the specific application and the nature of the metal ions or molecules it interacts with. For example, in drug delivery systems, it may facilitate the transport of metal-based drugs to specific targets within the body .
Comparaison Avec Des Composés Similaires
1,9,17,20-Tetraoxa-4,6,12,14-tetraazacyclodocosane-5,13-dithione can be compared with other similar compounds, such as 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane and 7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane. These compounds share similar cyclic structures with multiple oxygen and nitrogen atoms but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific arrangement of atoms and its ability to form stable complexes with a wide range of metal ions .
Propriétés
Formule moléculaire |
C14H28N4O4S2 |
|---|---|
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
1,9,17,20-tetraoxa-4,6,12,14-tetrazacyclodocosane-5,13-dithione |
InChI |
InChI=1S/C14H28N4O4S2/c23-13-15-1-5-19-6-2-16-14(24)18-4-8-21-10-12-22-11-9-20-7-3-17-13/h1-12H2,(H2,15,17,23)(H2,16,18,24) |
Clé InChI |
RHQGMBHPBDHWGY-UHFFFAOYSA-N |
SMILES canonique |
C1COCCNC(=S)NCCOCCOCCOCCNC(=S)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[(1E)-2-(methylsulfanyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium-3-yl}propane-1-sulfonate](/img/structure/B11708981.png)
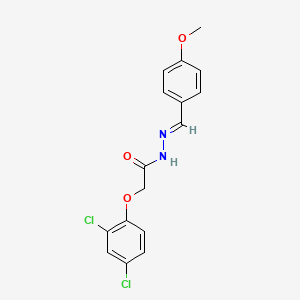
![2-{(3Z)-3-[(Aminocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide](/img/structure/B11708991.png)

![2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B11709012.png)
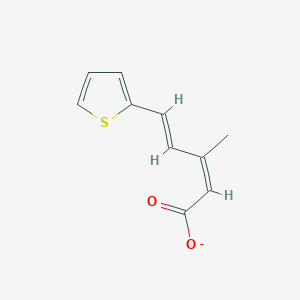
![7-bromo-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709029.png)
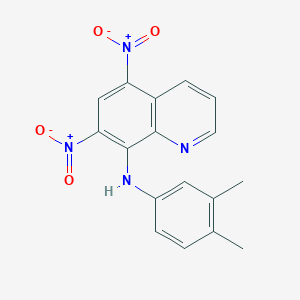
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11709037.png)
![(5E)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709052.png)
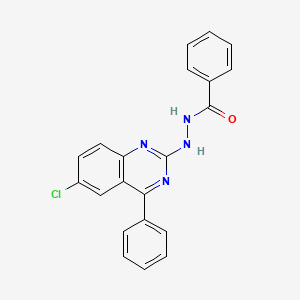
![N-(4-methoxyphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11709063.png)
![6,6'-(butane-1,4-diyldisulfanediyl)bis[4-(4-butoxyphenyl)-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide]](/img/structure/B11709073.png)
